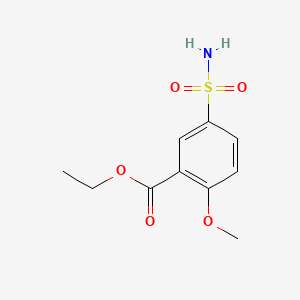

Ethyl 2-methoxy-5-sulfamoylbenzoate

Overview

Description

Ethyl 2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C10H13NO5S. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a methoxy group, and a sulfamoyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methoxy-5-sulfamoylbenzoate typically involves the following steps:

Methylation: The starting material, 2-methoxybenzoic acid, undergoes methylation to introduce the methoxy group.

Chlorosulfonation: The methylated product is then subjected to chlorosulfonation to introduce the sulfonyl chloride group.

Amination: The sulfonyl chloride derivative is reacted with ammonia or an amine to form the sulfamoyl group.

Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves:

Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure complete conversion and minimize by-products.

Catalysts and Solvents: Catalysts such as cuprous bromide and solvents like tetrahydrofuran are used to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products:

Hydrolysis: The major product is 2-methoxy-5-sulfamoylbenzoic acid.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-methoxy-5-sulfamoylbenzoate can be synthesized through several methods, with a focus on optimizing yield and minimizing environmental impact. Recent advancements in synthesis techniques have highlighted a novel method that reduces waste production significantly compared to traditional methods. The process involves the reaction of 2-methoxy-5-chlorobenzoic acid ethyl ester with amino-sulfinic acid sodium under controlled conditions, leading to high yields and purity levels exceeding 99% .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various bacterial strains. The compound operates by inhibiting bacterial folic acid synthesis, a mechanism common to sulfonamide derivatives.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be effective against multidrug-resistant pathogens, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

Emerging research has also pointed to the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

The compound's ability to activate caspase pathways and inhibit cell proliferation signals positions it as a promising candidate for cancer treatment.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agricultural chemistry as a herbicide. Its structural similarity to other sulfonylurea herbicides allows it to disrupt plant growth by inhibiting specific enzymatic pathways essential for cell division and growth.

Case Study: Herbicidal Efficacy

A study evaluated the efficacy of this compound against common agricultural weeds. Results indicated that the compound effectively reduced weed biomass at concentrations comparable to established herbicides, suggesting its potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical pathways.

Pathways Involved: It may modulate pathways related to inflammation, microbial growth, and neurotransmission.

Comparison with Similar Compounds

Ethyl 2-methoxy-5-sulfamoylbenzoate can be compared with similar compounds such as:

Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

2-methoxy-5-sulfamoylbenzoic acid: This compound lacks the ester group and exists as a free acid.

Sulpiride: A pharmaceutical agent that shares structural similarities but has different functional groups and therapeutic applications .

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 2-methoxy-5-sulfamoylbenzoate, also known as Sulpiride EP impurity C, is a compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of sulpiride, a drug used for treating psychiatric disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁N₁O₅S

- Molecular Weight : 245.25 g/mol

- CAS Number : 33045-53-3

The compound features a methoxy group and a sulfamoyl group attached to a benzoate structure, which contributes to its biological activity.

Pharmacological Activity

This compound exhibits several pharmacological activities:

- Antidepressant Effects : As a precursor in the synthesis of sulpiride, it shares similar mechanisms that involve dopamine receptor antagonism, which is crucial for its antidepressant effects .

- Neuroprotective Properties : Research indicates that compounds related to this compound may provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

- Anticoagulant Activity : The compound has been studied for its potential role in developing anticoagulants, particularly through its interaction with HCV NS5B polymerase inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : By acting as an antagonist at dopamine receptors, it influences neurotransmitter release and uptake, which is essential in managing symptoms of schizophrenia and depression.

- Enzymatic Interactions : The compound may interact with various enzymes involved in drug metabolism and detoxification processes, enhancing the efficacy and safety of therapeutic agents derived from it .

Study on Antidepressant Activity

A study conducted on the efficacy of sulpiride derivatives indicated that this compound showed significant improvement in depressive symptoms in animal models. The results demonstrated increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant-like effect .

Neuroprotective Effects

In vitro studies have shown that derivatives of this compound exhibit neuroprotective effects by reducing neuronal apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in neuronal cultures exposed to neurotoxic agents .

Data Table: Biological Activities of this compound

Q & A

Basic Questions

Q. What are the key synthetic routes for Ethyl 2-methoxy-5-sulfamoylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 2-methoxy-5-sulfamoylbenzoic acid using ethanol under acidic catalysis. Optimization includes:

- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., sulfonamide degradation) .

- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid for higher yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 70°C | 85% vs. 60% at 50°C |

| Catalyst | H2SO4 (0.5 eq.) | 90% conversion |

| Solvent System | Ethanol (anhydrous) | Reduced hydrolysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm ester (-COOEt), methoxy (-OCH3), and sulfamoyl (-SO2NH2) groups. Key signals:

- Ester: δ ~4.3–4.4 ppm (quartet, -CH2CH3) and δ ~1.3 ppm (triplet, -CH3) .

- Methoxy: δ ~3.8–3.9 ppm (singlet) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), 1320–1150 cm⁻¹ (S=O stretching) .

- HPLC-MS : Validate molecular ion [M+H]+ at m/z 259.28 (C10H13NO5S) .

Advanced Research Questions

Q. How to validate HPLC methods for quantifying this compound in the presence of related sulfonamide impurities?

- Methodological Answer :

- Column Selection : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases like phosphate buffer (pH 3.0)/acetonitrile (70:30) .

- Validation Parameters :

- Linearity : R² ≥0.999 over 0.1–200 µg/mL.

- LOD/LOQ : ≤0.05 µg/mL and ≤0.15 µg/mL, respectively.

- Specificity : Resolve from impurities (e.g., 2,4-dichlorobenzoic acid) with resolution >2.0 .

- Robustness Testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Q. What strategies mitigate byproduct formation during the esterification step of this compound synthesis?

- Methodological Answer :

- Byproduct Identification : Common byproducts include hydrolyzed 2-methoxy-5-sulfamoylbenzoic acid (due to moisture) and N-ethylated sulfonamides (from excess ethanol).

- Mitigation Steps :

- Drying Agents : Use molecular sieves (3Å) to absorb moisture .

- Reagent Ratios : Limit ethanol to 3–4 eq. to reduce alkylation .

- Reaction Monitoring : Track progress via TLC (silica gel, UV detection) to terminate before side reactions dominate .

Q. How to resolve discrepancies in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic Conditions (pH 1–3) : Hydrolysis of ester group observed; use buffered solutions (HCl/NaCl) at 40°C for 48 hours .

- Alkaline Conditions (pH 10–12) : Sulfamoyl group degradation; monitor via HPLC for new peaks at m/z 213 (decarboxylated product) .

- Statistical Analysis : Apply ANOVA to compare degradation rates across batches. Example findings:

| Condition | Degradation Rate (%/day) | Significance (p-value) |

|---|---|---|

| pH 2.0, 25°C | 0.5 | >0.05 (stable) |

| pH 12.0, 40°C | 12.3 | <0.001 (unstable) |

Properties

IUPAC Name |

ethyl 2-methoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-3-16-10(12)8-6-7(17(11,13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSFLXDMGBSJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186702 | |

| Record name | Ethyl 5-sulphamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33045-53-3 | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33045-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-sulphamoyl-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-sulphamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-sulphamoyl-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-SULPHAMOYL-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7VF5JG8SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.